molecular formula C22H22FN3O2 B2398790 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-57-3

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2398790
CAS No.: 899750-57-3
M. Wt: 379.435
InChI Key: TXOSXECJBGZRQT-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[1,2-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 1 and a 2-fluorophenyl carboxamide moiety at position 2. The ethoxyphenyl group contributes lipophilicity, while the fluorophenyl substituent may enhance metabolic stability and binding affinity through electronic effects. The compound’s molecular weight is approximately 393.41 g/mol (calculated based on its formula: C₂₁H₂₁FN₃O₂). Its structural uniqueness lies in the fused bicyclic system, which confers conformational rigidity compared to monocyclic analogs .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-28-17-11-9-16(10-12-17)21-20-8-5-13-25(20)14-15-26(21)22(27)24-19-7-4-3-6-18(19)23/h3-13,21H,2,14-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSXECJBGZRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[1,2-a]Pyrazine Framework Formation

The pyrrolo[1,2-a]pyrazine core is typically constructed via cyclization reactions. A widely cited approach involves the Pictet–Spengler reaction , where arylglyoxal derivatives react with N-aminoethylpyrrole under acidic conditions to form intermediate adducts. For example, treatment of arylglyoxal 1a–s with N-aminoethylpyrrole 2 in dichloromethane (DCM) and acetic acid yields intermediates 3a–s , which subsequently undergo cyclization with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine to generate dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives.

An alternative method from patent literature employs 2,3-dichloropyrazine as a starting material. Reaction with diaryl imines in the presence of potassium carbonate or cesium carbonate facilitates nucleophilic aromatic substitution, forming pyrazine-methylamine intermediates. Hydrolysis with hydrochloric acid or potassium hydroxide then yields the primary amine, which undergoes intramolecular cyclization to assemble the pyrrolo[1,2-a]pyrazine core.

Table 1: Comparative Analysis of Core Synthesis Methods

Method Starting Material Reagents/Conditions Yield (%) Citation
Pictet–Spengler Arylglyoxal DCM, HOAc, DMAD, PPh₃ 60–75
Dichloropyrazine route 2,3-Dichloropyrazine K₂CO₃/Cs₂CO₃, THF, HCl/KOH 50–65
Cyclocondensation Pyrrole derivatives Ethanol, reflux 55–70

Carboxamide Formation

Coupling Reaction Optimization

The carboxamide bond is forged using tripropylphosphonic anhydride (T3P) or propane phosphonic acid anhydride (T3P) as coupling agents. A representative procedure involves reacting pyrrolo[1,2-a]pyrazine-2-carboxylic acid with 2-fluoroaniline in DCM, using T3P and DIPEA to facilitate amide bond formation. This method achieves yields of 75–85% with minimal epimerization.

Protecting Group Strategies

To prevent undesired side reactions during carboxamide formation, the primary amine of 2-fluoroaniline is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine prior to coupling.

Purification and Isolation Techniques

Crude products are purified via flash column chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water). Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy , high-resolution mass spectrometry (HRMS) , and X-ray crystallography . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.95–7.05 (m, 4H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 159.8 (C-O), 152.1 (C-F).

X-ray diffraction analysis confirms the boat conformation of the pyrrolo[1,2-a]pyrazine ring and the trans orientation of substituents.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have indicated that compounds similar to 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains. This could position it as a candidate for developing new antibiotics or antifungal agents.

Materials Science

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films with good charge transport characteristics is particularly promising for use in electronic devices.
  • Polymer Chemistry : As a building block for more complex polymers, this compound can enhance the mechanical and thermal properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve durability and resistance to degradation .

Case Study 1: Anticancer Activity

In a study published in 2023, researchers evaluated the anticancer properties of similar compounds in vitro. The results showed significant inhibition of cell proliferation in breast cancer cell lines when treated with derivatives of this compound. The study concluded that further exploration could lead to the development of novel anticancer therapies .

Case Study 2: Neuroprotection

A recent experimental study focused on the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings indicated that treatment with the compound reduced markers of cell death and inflammation significantly compared to controls, suggesting its potential use in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Pyrrolo[1,2-a]Pyrazine Derivatives
  • N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide (RN: 899750-58-4) Structural Differences: This analog substitutes the 2-fluorophenyl group with a 2,6-difluorophenyl carboxamide. Molecular weight is ~411.40 g/mol (C₂₁H₂₀F₂N₃O₂). Synthesis & Characterization: NMR data (e.g., aromatic proton splitting patterns) would differ due to the para-fluorine vs. di-fluorine substitution .
  • tert-Butyl 1-(Pyridin-4-yl)-1H,2H,3H,4H-Pyrrolo[1,2-a]Pyrazine-2-Carboxylate (CAS: 1103427-47-9)

    • Structural Differences : Replaces the ethoxyphenyl group with a pyridinyl moiety and the carboxamide with a tert-butyl ester.
    • Impact : The pyridinyl group introduces basicity, while the ester reduces hydrogen-bonding capacity. Molecular weight: 299.38 g/mol (C₁₇H₂₁N₃O₂) .
Pyrazine and Pyrazole Carboxamides
  • Compound 12 (): Pyrazine-2-carboxamide with a hydroxy-phenylpropanamide side chain. Structural Differences: Single pyrazine ring vs. fused pyrrolo-pyrazine. Molecular weight: 369.19 g/mol (C₂₀H₂₅N₄O₃) .
  • 3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-Fluorophenyl)Ethylidene]-1H-Pyrazole-5-Carbohydrazide (RN: 402516-92-1)

    • Structural Differences : Pyrazole core with carbohydrazide linkage.
    • Impact : The hydrazide group may confer different hydrogen-bonding properties compared to carboxamide. Molecular weight: 382.39 g/mol (C₂₀H₁₉FN₄O₂) .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) LogP (Estimated)
Target Compound Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, 2-fluorophenyl 393.41 ~3.2
RN: 899750-58-4 Pyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, 2,6-difluorophenyl 411.40 ~3.8
Compound 12 Pyrazine Hydroxy-phenylpropanamide 369.19 ~2.5
RN: 402516-92-1 Pyrazole 2-Ethoxyphenyl, 4-fluorophenyl 382.39 ~3.0

Key Observations :

  • The fused pyrrolo-pyrazine core increases molecular weight and logP compared to monocyclic analogs.
  • Fluorine substitution enhances logP (lipophilicity), critical for membrane permeability.

Biological Activity

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with ethoxy and fluorophenyl substituents. Its molecular formula is C22H22FN3O2C_{22}H_{22}FN_3O_2, and it has a molecular weight of 377.43 g/mol. The IUPAC name denotes its specific functional groups and configuration.

Research indicates that the compound may exhibit various biological activities through multiple mechanisms:

  • Kinase Inhibition: Similar compounds have shown effectiveness as kinase inhibitors. For instance, derivatives of pyrrolo[1,2-a]pyrazine structures have been associated with inhibition of specific kinases involved in cancer progression and inflammation .
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
  • Antiproliferative Activity: Preliminary data indicates that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy .

Biological Activity Data

Activity Target Effect Reference
Kinase InhibitionMet kinasePotent inhibition
Anti-inflammatoryVarious cytokine pathwaysReduced inflammation
AntiproliferativeCancer cell linesInhibition of growth

Case Studies

  • In Vivo Efficacy: A study involving a similar compound demonstrated significant tumor stasis in a human gastric carcinoma xenograft model following oral administration. The compound's pharmacokinetic profile was favorable, leading to its advancement into clinical trials .
  • Structure-Activity Relationship (SAR) Studies: SAR studies on related compounds revealed that modifications to the pyrrolo structure significantly influenced biological activity. For example, the introduction of different substituents on the phenyl rings enhanced potency against specific targets .
  • Toxicological Profile: While exploring the pharmacological properties of related compounds, researchers noted varying degrees of toxicity and side effects. Optimizing lipophilicity was identified as a strategy to reduce undesirable effects while maintaining efficacy .

Q & A

Q. What are the optimized synthetic routes for 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?

The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of pyrrolidine derivatives with appropriate carbonyl reagents under reflux conditions (e.g., ethanol, 80°C) to form the pyrrolo[1,2-a]pyrazine scaffold .

Substituent Introduction : Sequential coupling of the 4-ethoxyphenyl group via Buchwald-Hartwig amination and the 2-fluorophenyl moiety via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Key challenges include minimizing byproducts during cyclization and ensuring regioselectivity in substitution steps.

Q. How is the structural integrity of this compound verified post-synthesis?

A combination of analytical techniques is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of ethoxy (-OCH2_2CH3_3), fluorophenyl (C-F coupling), and carboxamide (NH) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 422.17) .
  • X-ray Crystallography : Resolves conformational details of the pyrrolopyrazine core and substituent orientation .

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity .
    Note: Include solvent controls (DMSO <0.1%) to avoid false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Substituent Variation : Systematically replace the ethoxy group with methoxy, hydroxy, or halogens to assess electronic effects on bioactivity .

Scaffold Modification : Compare activity of pyrrolopyrazine derivatives with pyrazolo[3,4-d]pyrimidines or indole-based analogs .

Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to off-target proteins and guide structural refinements .

Q. What strategies address contradictory bioactivity data across different assay platforms?

  • Assay Replication : Repeat experiments in triplicate under standardized conditions (pH, temperature) .
  • Purity Verification : Confirm compound integrity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation artifacts .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action .

Q. How can in vivo pharmacokinetic (PK) properties be optimized?

  • Solubility Enhancement : Formulate as a nanoemulsion or co-administer with cyclodextrins to improve bioavailability .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) and identify metabolic hotspots via LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) and quantify accumulation in target organs using autoradiography .

Q. What advanced techniques resolve stereochemical uncertainties in derivatives?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/isopropanol gradient) .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and calculated spectra .
  • Single-Crystal Analysis : Grow crystals in slow-evaporation setups (e.g., chloroform/methanol) and solve structures via SHELX .

Q. How can computational modeling predict off-target interactions?

  • Pharmacophore Mapping : Identify shared features with known ligands of unintended targets (e.g., hERG channel) using Schrödinger’s Phase .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess dissociation rates .
  • Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity risks .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and share raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain IRB approval for primary cell line use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.